5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione
Description
5-Bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a substituted isatin derivative with a bromine atom at position 5 and a 2-(dimethylamino)ethyl group at position 1. The compound’s structure combines the isatin core (indole-2,3-dione) with functional groups that modulate its electronic and steric properties.
Properties
IUPAC Name |
5-bromo-1-[2-(dimethylamino)ethyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-14(2)5-6-15-10-4-3-8(13)7-9(10)11(16)12(15)17/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUCWKGNMXXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 5-bromoindole with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction . The reaction mixture is then heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
Structural Information
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- SMILES Notation : CN(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 297.02333 | 160.7 |
| [M+Na]+ | 319.00527 | 162.7 |
| [M+NH₄]+ | 314.04987 | 164.6 |
| [M+K]+ | 334.97921 | 164.3 |
| [M-H]⁻ | 295.00877 | 160.7 |
Medicinal Chemistry
5-Bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development against various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research indicates that indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to this indole derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that further exploration of this compound could yield promising results in anticancer therapies .
Organic Synthesis
This compound serves as a versatile scaffold in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. Researchers have utilized it to synthesize more complex molecules with potential biological activity.
Example Reaction Pathway
A synthetic pathway involving the bromination of indoles has been reported, where derivatives like this compound can be synthesized through a one-pot reaction involving dimethylamine and ethyl bromide under controlled conditions.
Biological Research
In biological studies, this compound can be used as a tool to investigate enzyme interactions or receptor binding due to its unique structural features. Its dimethylamino group may enhance solubility and bioavailability, making it suitable for in vivo studies.
Application in Neuropharmacology
The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can act on serotonin receptors, which could lead to developments in treatments for mood disorders .
Mechanism of Action
The mechanism of action of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, highlighting substituent variations and their implications:
Key Comparisons:
Aminoethyl Substituents: The dimethylaminoethyl group in the target compound provides moderate lipophilicity and basicity compared to the diethylaminoethyl analog (5-BEI, ). The latter’s longer alkyl chains may enhance corrosion inhibition efficiency due to increased hydrophobicity. The hydrochloride salt of the diethylaminoethyl derivative (discontinued, ) highlights the amino group’s ability to form salts, improving solubility in polar solvents.
Alkyl vs. Functionalized Substituents: Allyl-substituted analogs (e.g., ) exhibit conformational flexibility, with the allyl group arching over the indole ring in crystal structures . This spatial arrangement may influence intermolecular interactions in solid-state applications. Ethyl and octyl substituents () lack the amino group’s reactivity, resulting in simpler solubility profiles.
Electronic and Steric Effects: The 6-hydroxy derivative () introduces a polar hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the target compound .
Applications: 5-BEI () demonstrates efficacy as a corrosion inhibitor, suggesting the target compound’s dimethylaminoethyl group may similarly adsorb onto metal surfaces via nitrogen lone pairs . Allyl-substituted isatins () are explored for pharmaceutical applications, implying that the target compound’s aminoethyl group could be tailored for bioactive derivatives .
Research Findings and Data
- Safety : The ethyl-substituted analog () highlights inhalation risks and standard first-aid measures, which may extend to the target compound .
- Physical Properties : The octyl derivative’s molecular weight (338.24 g/mol) and lipophilicity contrast sharply with the hydroxy analog’s polarity (242.03 g/mol), illustrating how substituents dictate solubility .
Biological Activity
5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione (CAS Number: 732962-63-9) is a synthetic compound belonging to the indole class of molecules. Its unique chemical structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13BrN2O2. The compound features a bromine atom at the 5-position of the indole ring and a dimethylaminoethyl side chain. The structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various indole derivatives, including those with halogen substitutions. Although specific data on this compound is limited, its structural similarities to other effective compounds suggest potential efficacy against bacterial strains.
In a related study on similar compounds, it was noted that halogenated indoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with bromine substitutions showed inhibition zones ranging from 19 mm to 24 mm against various bacterial strains such as E. coli and S. aureus .
Antifungal Activity
The antifungal potential of indole derivatives has also been documented. Compounds structurally related to this compound demonstrated activity against fungi such as Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16.69 µM to 222.31 µM against different fungal strains .
Case Studies and Research Findings
While specific case studies on the biological activity of this compound are scarce, the following research findings provide insights into its potential applications:
Q & A
Q. What are the established synthetic routes for 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions involving halogenation, alkylation, and cyclization. For example, indole derivatives are often functionalized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems, followed by purification via flash column chromatography and aqueous precipitation to achieve ~25% yield . To optimize purity, rigorous characterization using -NMR, -NMR, and HRMS is essential. For instance, -NMR signals at δ 7.23 (m, 3H) and 4.62 (t, J = 7.2 Hz, 2H) confirm regioselective alkylation, while HRMS ([M+H] at m/z 385.0461) validates molecular integrity .
Q. How can researchers resolve contradictions in spectral data during structural validation?
Discrepancies in NMR or mass spectrometry data often arise from residual solvents, stereochemical variations, or impurities. Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) and repeating experiments under anhydrous conditions can mitigate these issues. For example, -NMR signals at δ -114.65 were critical in confirming fluorophenyl substituents in analogous compounds . Additionally, single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .
Q. What are the standard protocols for evaluating the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal analysis : TGA/DSC to assess decomposition temperatures.
- Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and monitor degradation via HPLC .
- pH dependence : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and track changes using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
Quantum mechanical calculations (e.g., DFT for frontier molecular orbitals) predict reactivity sites, while molecular docking identifies potential binding interactions. For example, modifying the dimethylaminoethyl group could enhance solubility and receptor affinity. ICReDD’s integrated computational-experimental framework ( ) uses reaction path searches and machine learning to prioritize synthetic targets, reducing trial-and-error cycles .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
Statistical Design of Experiments (DoE) minimizes trials while maximizing data output. Key factors include:
- Catalyst loading : Vary CuI concentrations (0.5–5 mol%) to identify optimal stoichiometry.
- Solvent ratios : Test PEG-400:DMF ratios (1:1 to 1:4) for polarity effects .
- Reaction time : Use response surface methodology to model yield vs. time (e.g., 6–24 hours) . Advanced platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustment, enabling autonomous optimization .
Q. How do structural modifications (e.g., bromine substitution) influence electrochemical properties?
Bromine’s electron-withdrawing effect alters redox behavior. Cyclic voltammetry (CV) in acetonitrile with 0.1M TBAPF as electrolyte can reveal oxidation/reduction peaks. Compare with non-brominated analogs (e.g., 5-methoxy derivatives in ) to isolate substituent effects. DFT calculations of HOMO-LUMO gaps further correlate structural features with electrochemical stability .
Q. What methodologies address batch-to-batch variability in catalytic applications?
- Process analytical technology (PAT) : In-situ FTIR monitors reaction progress to ensure consistency.
- Membrane separation : Use nanofiltration () to isolate high-purity batches .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (via SEM) and crystallinity (PXRD) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
